Cas no 218281-19-7 (Tri(4-methylphenyl)phosphine)

Tri(4-methylphenyl)phosphine structure
Tri(4-methylphenyl)phosphine structure
Product Name:Tri(4-methylphenyl)phosphine
Numero CAS:218281-19-7
MF:C21H21P
MW:304.365206480026
CID:2196133
PubChem ID:13956
Update Time:2025-04-21

Tri(4-methylphenyl)phosphine Proprietà chimiche e fisiche

Nomi e identificatori

    • Tri(4-methylphenyl)phosphine
    • Tris(4-methylphenyl)phosphine
    • Tri(p-tolyl)phosphine
    • tris(4-methylphenyl) phosphine
    • tri(p-tolyl) phosphine
    • NS00015739
    • NCI60_042173
    • tri-paratolylphosphine
    • tris-p-tolylphosphine
    • NSC-97371
    • HY-W011383
    • AKOS004909021
    • WLN: 1R DPR D1&R D1
    • CHEMBL1999292
    • Tri(p-tolyl)phosphine, 98%
    • PHOSPHINE, TRIS(p-TOLYL)-
    • AS-19146
    • 4-16-00-00959 (Beilstein Handbook Reference)
    • T0862
    • EN300-70479
    • SY009847
    • tris (4-methylphenyl)phosphine
    • trip-tolylphosphine
    • Tris(p-tolyl)phosphine
    • tris(4-methylphenyl)phosphane
    • BRN 0651045
    • CS-W012099
    • NSC 97371
    • MFCD00008542
    • DB-009853
    • TRI-P-TOLYL-PHOSPHANE
    • Phosphine, tri-p-tolyl-
    • Phosphorus, tri-p-tolyl
    • Tris(4-tolyl)phosphine
    • DTXSID3061425
    • UNII-FKZ7B9Q2BS
    • Tris(p-methylphenyl)phosphine
    • WXAZIUYTQHYBFW-UHFFFAOYSA-
    • BCP22533
    • FKZ7B9Q2BS
    • DB-361760
    • 1038-95-5
    • Tris-(p-tolyl)phosphine
    • 218281-19-7
    • Tri-p-Tolyl Phosphine
    • tri-(4-Methylphenyl)phosphine
    • FT33257
    • tri(4-Tolyl)phosphine
    • SCHEMBL34181
    • SCHEMBL11326446
    • Tri-p-tolylphosphine
    • 213-863-5
    • EINECS 213-863-5
    • NSC97371
    • DTXCID4032829
    • InChI=1/C21H21P/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3
    • Phosphine, tris(4-methylphenyl)-
    • tri-p-tolyl-phosphine
    • Phosphine, tri-p-tolyl-(8CI)
    • Tri-para-tolylphosphine
    • Inchi: 1S/C21H21P/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3
    • Chiave InChI: WXAZIUYTQHYBFW-UHFFFAOYSA-N
    • Sorrisi: P(C1C=CC(C)=CC=1)(C1C=CC(C)=CC=1)C1C=CC(C)=CC=1

Proprietà calcolate

  • Massa esatta: 304.138087668Da
  • Massa monoisotopica: 304.138087668Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 3
  • Complessità: 262
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.7
  • Superficie polare topologica: 0Ų
Fornitori consigliati
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd